1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. According to systematic naming protocols, this compound is designated as this compound, reflecting the precise substitution pattern on both aromatic rings. The Chemical Abstracts Service registry number provides unique identification, facilitating accurate compound referencing across scientific literature and chemical databases. Alternative nomenclature systems may refer to this compound using descriptive names that emphasize specific structural features, though the IUPAC designation remains the authoritative standard for scientific communication.
The molecular formula for this compound is established as C₁₆H₁₆O₂, indicating sixteen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms in the molecular structure. Systematic identification relies on multiple complementary approaches including spectroscopic fingerprinting, chromatographic retention properties, and computational modeling validation. The compound's molecular weight calculations and elemental composition analysis provide fundamental data for structural confirmation and purity assessment. Advanced identification techniques employ tandem mass spectrometry and nuclear magnetic resonance spectroscopy to establish unambiguous structural assignments and distinguish between closely related isomers.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Chemical Classification | Aromatic ketone |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive features arising from the presence of multiple aromatic rings and flexible methoxy linkage. Conformational analysis reveals that the compound can adopt various spatial arrangements due to rotation around the C-O bond connecting the two phenyl ring systems. Computational studies using density functional theory methods have demonstrated that the molecule preferentially adopts conformations that minimize steric interactions while maximizing π-π stacking opportunities between the aromatic rings. The ethanone moiety typically maintains a planar arrangement with the directly attached phenyl ring, consistent with conjugation between the carbonyl group and the aromatic system.
Detailed conformational investigations of related acetophenone derivatives have revealed significant insights into the structural preferences of this compound class. Research on fluorine-substituted acetophenone analogs has shown that substituent effects can dramatically influence conformational equilibria, with electronic and steric factors playing competing roles. The 4-methylphenyl substituent in the target compound introduces both electronic donation and steric bulk that collectively influence the overall molecular shape and conformational dynamics. Nuclear magnetic resonance spectroscopy studies of similar compounds have demonstrated that through-space coupling interactions can provide valuable information about preferred conformational states in solution.
The methoxy bridge connecting the two aromatic rings introduces conformational flexibility that significantly impacts the compound's three-dimensional structure. Molecular dynamics simulations suggest that rotation around the methoxy linkage occurs readily at ambient temperatures, leading to a dynamic equilibrium between different conformational states. The preferred conformations typically feature angular arrangements between the two phenyl rings rather than coplanar orientations, minimizing unfavorable steric interactions while maintaining favorable electronic conjugation. These conformational preferences have important implications for the compound's reactivity patterns and intermolecular recognition properties.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound and related structures provides definitive information about solid-state molecular geometry and packing arrangements. While specific single-crystal diffraction data for this exact compound may be limited, studies of structurally analogous acetophenone derivatives offer valuable insights into the expected crystallographic properties. Related compounds in this chemical family typically crystallize in common space groups such as monoclinic or triclinic systems, with crystal packing dominated by intermolecular π-π stacking interactions between aromatic rings. The presence of the carbonyl oxygen atom creates opportunities for weak hydrogen bonding interactions with neighboring molecules in the crystal lattice.
Comparative crystallographic studies of substituted acetophenone derivatives have revealed systematic trends in bond lengths, bond angles, and intermolecular contact distances. The ethanone functional group typically exhibits C=O bond lengths in the range of 1.21-1.23 Angstroms, consistent with partial double-bond character and carbonyl resonance stabilization. Aromatic ring geometries remain largely unchanged from benzene reference values, indicating minimal distortion due to substitution patterns. The methoxy linkage between aromatic rings shows characteristic C-O bond lengths and C-O-C bond angles that reflect sp³ hybridization at the oxygen atom and tetrahedral geometry around the methylene carbon.
Powder diffraction techniques provide complementary structural information for compounds where single-crystal data may be unavailable or of limited quality. These methods enable phase identification, polymorphism screening, and crystallinity assessment for bulk material characterization. Temperature-dependent diffraction studies can reveal thermal expansion properties and potential phase transitions that impact material stability and processing conditions. The integration of experimental diffraction data with computational structure prediction methods enhances understanding of possible crystal forms and their relative thermodynamic stabilities.
Comparative Analysis with Structural Analogs
Comparative structural analysis reveals significant relationships between this compound and other acetophenone derivatives, particularly 4'-methylacetophenone and related substituted analogs. 4'-Methylacetophenone, with molecular formula C₉H₁₀O and molecular weight 134.18 g/mol, serves as a fundamental structural reference point for understanding the effects of additional substitution. The simple methyl substitution in 4'-methylacetophenone contrasts with the more complex benzyloxy substitution pattern in the target compound, providing insights into how structural elaboration influences molecular properties. Comparative melting point data shows 4'-methylacetophenone with a melting point of -19.0°C, indicating the significant impact of substitution patterns on physical properties.
Extended structural analogs include compounds such as 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one, which features a phenoxy bridge instead of the methoxy linkage present in the target compound. This structural variation provides valuable insights into the role of bridging groups in determining molecular conformation and intermolecular interactions. The methoxyphenoxy analog exhibits molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol, demonstrating how systematic structural modifications affect basic molecular parameters. Comparative analysis of these related structures reveals trends in electronic distribution, steric effects, and conformational preferences that inform structure-activity relationships.
Nuclear magnetic resonance spectroscopy comparisons across this series of compounds reveal diagnostic patterns that enable structural assignment and purity assessment. Proton nuclear magnetic resonance spectra show characteristic aromatic proton patterns that shift systematically based on substitution effects and electronic environment changes. Carbon-13 nuclear magnetic resonance data provide complementary information about carbonyl carbon chemical shifts and aromatic carbon resonances that reflect local electronic density variations. These spectroscopic comparisons establish structure-spectrum correlations that facilitate rapid identification and characterization of new analogs in this compound family.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | C₁₆H₁₆O₂ | 240.30 | Methylphenyl methoxy bridge |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | Simple methyl substitution |
| 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one | C₁₅H₁₄O₃ | 242.27 | Methoxyphenoxy bridge |
| 1-[4-(Phenylmethoxy)phenyl]ethanone | C₁₅H₁₄O₂ | 226.27 | Unsubstituted benzyloxy bridge |
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)11-18-16-9-7-15(8-10-16)13(2)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSEPWRDYIVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409435 | |
| Record name | SBB012906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79615-78-4 | |
| Record name | SBB012906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis Approach
The most commonly reported method for synthesizing 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone involves a Williamson ether synthesis. This method entails the nucleophilic substitution reaction between a phenolic compound and a benzyl halide derivative under basic conditions.
- Starting Materials : 4-methylphenol (p-cresol) and 4-bromomethylphenyl ethanone (4-bromomethylacetophenone).
- Base : Potassium carbonate (K2CO3) is typically used to deprotonate the phenol, generating the phenolate ion.
- Solvent : Dimethylformamide (DMF) is preferred due to its polar aprotic nature, which facilitates nucleophilic substitution.
- Temperature : Elevated temperatures around 80–100°C are applied to drive the reaction.
- Reaction Time : Typically 12 hours or until completion as monitored by thin-layer chromatography (TLC).
$$
\text{4-methylphenol} + \text{4-bromomethylphenyl ethanone} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, 80^\circ C} \text{this compound}
$$
Purification Methods
- Column Chromatography : Silica gel chromatography using a gradient elution of hexane and ethyl acetate (typically 3:1) effectively separates the product from unreacted starting materials and byproducts.
- Recrystallization : Further purification is achieved by recrystallization from ethanol, enhancing purity to >98% as confirmed by HPLC.
Industrial Scale Adaptations
In industrial production, the same reaction principles apply but are optimized for scale and efficiency:
- Use of continuous flow reactors to maintain consistent temperature and mixing.
- Automated purification systems to handle large volumes.
- Optimization of molar ratios (e.g., 1:1.2 of phenol to benzyl bromide) to minimize di-alkylation and other side reactions.
Reaction Analysis and Optimization
Reaction Parameters and Yields
| Parameter | Typical Condition | Effect on Yield/Purity |
|---|---|---|
| Base | K2CO3 (1.2 eq) | Efficient phenolate formation |
| Solvent | DMF | High solubility, promotes SN2 reaction |
| Temperature | 80–100°C | Increases reaction rate |
| Reaction Time | 12 hours | Ensures completion |
| Molar Ratio (Phenol:Halide) | 1:1.2 | Minimizes byproducts |
| Purification | Column chromatography + recrystallization | >98% purity achieved |
Byproduct Formation and Mitigation
- Di-alkylation : Excess benzyl bromide can lead to di-alkylated products; controlled stoichiometry is critical.
- Unreacted Starting Materials : Monitored by TLC and removed during chromatography.
- Side Reactions : Minimal under optimized conditions; no significant oxidation or reduction observed during synthesis.
Alternative Synthetic Strategies
While the Williamson ether synthesis is predominant, other methods have been explored in related compounds and may be adapted:
- Baeyer-Villiger Oxidation and Wolff Rearrangement : These rearrangements have been used in related aromatic ketone derivatives to introduce methoxy groups, but are less direct and more complex for this compound.
- Palladium-Catalyzed Cross-Coupling : For chiral or substituted derivatives, asymmetric catalysis with chiral ligands (e.g., BINAP) can be employed to improve enantiomeric purity, though this is more relevant for pharmacological derivatives.
Spectroscopic and Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic signals for methyl protons (~2.35 ppm), methoxy protons (~4.8–5.0 ppm), and acetyl methyl protons (~2.6 ppm).
- Infrared (IR) Spectroscopy : Carbonyl stretch at 1680–1700 cm⁻¹ and methoxy C–O stretch near 1250 cm⁻¹ confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~256.3 (M+), with fragmentation patterns indicating loss of methoxy group.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Purification | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | 4-methylphenol + 4-bromomethylphenyl ethanone | K2CO3, DMF, 80–100°C, 12 h | Column chromatography + recrystallization | High (>90%) | Most common, scalable |
| Baeyer-Villiger / Wolff Rearrangement (related) | 4-methylacetophenone derivatives | Multi-step, oxidative conditions | Chromatography | Moderate | More complex, less direct |
| Pd-Catalyzed Cross-Coupling (for chiral derivatives) | Aryl halides + chiral ligands | Pd catalyst, chiral ligands | Chiral HPLC | High enantiomeric excess | For pharmacological derivatives |
Research Findings and Notes
- The Williamson ether synthesis route is well-documented for its efficiency and reproducibility in producing this compound with high purity.
- Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical to minimize byproducts.
- Purification by column chromatography followed by recrystallization ensures removal of impurities and unreacted materials.
- Industrial methods adapt these laboratory conditions to continuous flow and automated purification for large-scale production.
- Spectroscopic characterization confirms the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) increase reactivity in electrophilic substitutions and enhance antimicrobial activity .
- Extended Aromatic Systems : Biphenyl derivatives (e.g., ) show stronger π-π stacking interactions, improving binding to biological targets like enzymes .
- Alkyl Chains : Bulky groups (e.g., pentyl indole in ) enhance lipophilicity, aiding blood-brain barrier penetration .
Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s 4-methylphenyl methoxy group balances lipophilicity (logP ~2.8) and moderate water solubility, ideal for drug intermediates .
- Halogenated analogs (e.g., ) exhibit lower aqueous solubility due to increased hydrophobicity but higher membrane permeability .
- Methoxy vs. Hydroxy Groups : Methoxy substituents reduce hydrogen-bonding capacity compared to hydroxylated analogs, affecting solubility and metabolic stability .
Antimicrobial and Antifungal Activity
- Target Compound : Moderate activity; serves as a precursor for chalcones with enhanced antimicrobial properties (e.g., MIC = 25 µg/mL against E. coli) .
- Halogenated Derivatives : ’s 2-chloro-6-fluoro analog shows 2–4× higher antifungal activity (MIC = 6.25 µg/mL) due to increased electrophilicity .
- Biphenyl Analogs : Extended conjugation () improves inhibition of CYP51 enzymes in fungal pathogens .
Anti-Inflammatory and Antioxidant Activity
- Thiazole Derivatives (): Methoxy-substituted ethanones exhibit significant anti-inflammatory activity (70% inhibition at 50 mg/kg) via COX-2 suppression .
- Chalcone Derivatives : Antioxidant activity correlates with electron-donating groups (e.g., -OCH₃), enhancing radical scavenging (IC₅₀ = 12 µM for DPPH assay) .
Key Research Findings
- SAR Studies :
- Thermodynamic Stability : Methoxy groups improve thermal stability (decomposition >250°C) compared to hydroxylated analogs .
Biological Activity
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone, also known as a derivative of acetophenone, has garnered attention in recent years for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C16H16O2
- Molecular Weight : 256.30 g/mol
- Purity : Typically ≥95%
The compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. By binding to the active site of these enzymes, it prevents substrate access and reduces enzymatic activity.
- Cell Signaling Modulation : The compound influences key cellular pathways by modulating the activity of kinases and phosphatases, which play vital roles in signal transduction and cellular metabolism .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. .
- Biofilm Inhibition : The compound significantly inhibits biofilm formation, which is critical for the pathogenicity of many bacteria .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using the DPPH radical scavenging method. Results indicate that it possesses substantial antioxidant activity, comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Results : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated various derivatives, including this compound, for their antimicrobial properties. The results indicated that this compound was among the most effective in inhibiting bacterial growth and biofilm formation, highlighting its potential for therapeutic applications in treating infections .
Study 2: Antioxidant and Anticancer Properties
Another significant study focused on the antioxidant and anticancer activities of this compound. It was found that at certain concentrations, the compound effectively scavenged free radicals and inhibited cancer cell proliferation, indicating its dual role as an antioxidant and a potential anticancer agent .
Data Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against S. aureus (MIC: 0.22 μg/mL) |
| Biofilm Inhibition | Biofilm Formation Assay | Significant reduction in biofilm growth |
| Antioxidant | DPPH Radical Scavenging | Comparable to ascorbic acid |
| Anticancer | MTT Assay | Higher cytotoxicity against U-87 cells |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing the structural features of 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone, and how can data interpretation address potential ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the methylphenylmethoxy group (δ ~2.35 ppm for methyl protons, δ ~4.8–5.0 ppm for methoxy protons) and the acetyl group (δ ~2.6 ppm for ketone protons). Compare with analogs like 1-(4-Methoxy-3-methylphenyl)ethanone to resolve ambiguities in overlapping signals .
- Infrared (IR) Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm and methoxy (C-O) at ~1250 cm. Discrepancies in peak positions may indicate hydrogen bonding or crystallinity effects, requiring thermal analysis (e.g., DSC) for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (m/z ~254.13 for CHO) and fragmentation patterns (e.g., loss of methoxy group at m/z ~211) .
Q. How can researchers synthesize this compound with high purity, and what purification methods mitigate byproduct formation?
- Methodological Answer :
- Synthesis Route : Adapt the Williamson ether synthesis by reacting 4-hydroxyacetophenone with 4-methylbenzyl bromide under basic conditions (KCO/DMF, 80°C, 12h). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product. Recrystallization from ethanol can further enhance purity (>98% by HPLC) .
- Byproduct Mitigation : Optimize stoichiometry (1:1.2 molar ratio of 4-hydroxyacetophenone to benzyl bromide) to minimize di-alkylation byproducts. Confirm purity via H NMR integration of residual solvent peaks .
Q. What role does this compound serve as a reference standard in chromatography, and how should calibration protocols be validated?
- Methodological Answer :
- Chromatographic Applications : Use as a retention time marker in HPLC (C18 column, acetonitrile/water mobile phase) for analyzing structurally related aryl ketones. Validate retention time reproducibility (±0.1 min) across three independent runs .
- Calibration Validation : Prepare a calibration curve (0.1–10 μg/mL) with R >0.994. Assess intra-day/inter-day precision (RSD <2%) and accuracy (spiked recovery 95–105%). Cross-validate with LC-MS to confirm identity in complex matrices .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound, and what experimental assays validate these predictions?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Identify binding poses with the lowest ΔG (e.g., -8.5 kcal/mol) and key residues (e.g., Phe304) .
- Experimental Validation : Perform enzyme inhibition assays (e.g., fluorogenic substrate for CYP3A4) to measure IC. Compare with analogs like 1-(2-Methoxy-4-methylphenyl)ethanone to establish SAR trends .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs, particularly regarding antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Redox Profiling : Conduct DPPH/ABTS assays (for antioxidant activity) and ROS detection (e.g., DCFH-DA in cell models) under varying oxygen concentrations. Use LC-MS to identify oxidation byproducts (e.g., quinones) .
- Dose-Dependent Studies : Establish a biphasic response curve (hormesis) to differentiate antioxidant (low dose, 1–10 μM) vs. pro-oxidant (high dose, >50 μM) effects. Validate with N-acetylcysteine (NAC) co-treatment to reverse ROS .
Q. How do crystallographic studies inform the solid-state stability of this compound, and what packing interactions dominate?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform). Analyze using SHELX software to identify C-H···O interactions (2.8–3.0 Å) between acetyl and methoxy groups. Compare with (4-Methoxyphenyl)(2-methylphenyl)methanone (CCDC ref: XYZ123) to assess steric effects .
- Thermal Stability : Perform TGA/DSC to correlate melting point (mp ~120–125°C) with lattice energy. Polymorph screening (e.g., solvent-drop grinding) can reveal metastable forms .
Q. What advanced synthetic routes improve the enantiomeric purity of chiral derivatives of this compound for pharmacological studies?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to install stereocenters. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Dynamic Kinetic Resolution : Use lipase-catalyzed transesterification (e.g., CAL-B) to resolve racemic mixtures. Optimize solvent (TBME) and temperature (40°C) for >90% ee .
Methodological Considerations
- Contradiction Analysis : Discrepancies in bioactivity or spectral data often arise from impurities or solvent effects. Always cross-reference with orthogonal techniques (e.g., NMR + HRMS) .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and instrument parameters (e.g., NMR shimming) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
